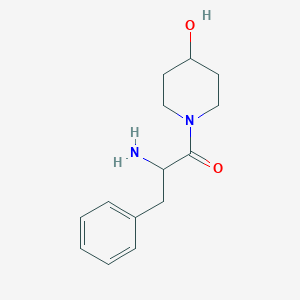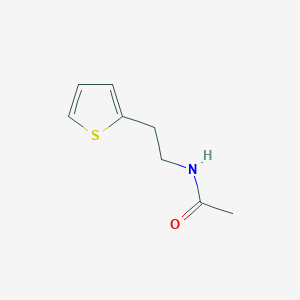
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
The synthesis of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone typically involves multiple steps:
Initial Reaction: The synthesis begins with the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl-4-chlorobutanoate in the presence of potassium carbonate in acetone.
Hydrazide Formation: The ester obtained is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Final Step: The hydrazide is further reacted under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Material Science: Tetrazole derivatives are known for their use in the development of energetic materials due to their stability and high nitrogen content.
Biological Studies: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.
Mécanisme D'action
The mechanism of action of 1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit proliferative pathways in cancer cells by interacting with enzymes or receptors involved in cell growth and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Phenyl-1H-tetrazole-5-ylthio)-3,3-dimethyl-2-butanone can be compared with other tetrazole derivatives:
1-Phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis and shares similar chemical properties.
1-Phenyl-1H-tetrazole-5-ylthio]butanoate:
Tetrazole-Hydrazone Derivatives: These compounds have shown significant anticancer activity and are structurally related.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(1-phenyltetrazol-5-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)11(18)9-19-12-14-15-16-17(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBRUAWRWPDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)


![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)




![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)


